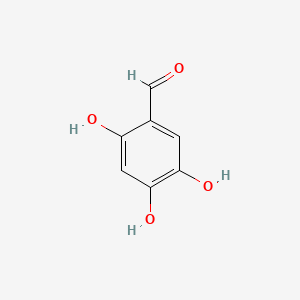

2,4,5-Trihydroxybenzaldehyde

Overview

Description

2,4,5-Trihydroxybenzaldehyde (2,4,5-THB) is a naturally occurring compound found in various plants, including the bark of the common yew tree (Taxus baccata). It is a compound of the benzaldehyde family, which is known for its distinctive odor and taste. 2,4,5-THB has been studied extensively for its potential medicinal and therapeutic applications. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2,4,5-THB.

Scientific Research Applications

Medicine: Antioxidant and Cytotoxic Agent

2,4,5-Trihydroxybenzaldehyde has been assessed for its antioxidant bioactivity and cytotoxicity . Its radical-quenching ability suggests potential use in therapeutic treatments that require the neutralization of free radicals. Additionally, its cytotoxic properties may be harnessed in developing anti-cancer drugs.

Agriculture: Plant Growth and Protection

In agriculture, 2,4,5-Trihydroxybenzaldehyde could be explored for its role in plant growth and protection. As a component of the ethyl acetate extract of Beta vulgaris var. cicla seeds, it may influence seed germination and plant defense mechanisms .

Environmental Science: Pollution Mitigation

The compound’s antioxidant properties may also be applicable in environmental science, particularly in pollution mitigation strategies. By quenching free radicals, it could potentially reduce oxidative stress in ecosystems affected by pollutants .

Material Science: Synthesis of Novel Materials

2,4,5-Trihydroxybenzaldehyde can be used in the synthesis of various materials, such as 2,4,5-tribenzyloxybenzaldehyde and 2-hydroxy-4,5-dimethoxybenzaldehyde . These materials may have applications in creating new polymers or coatings with unique properties.

Food Industry: Food Additives and Preservatives

While specific applications in the food industry are not directly mentioned, the compound’s antioxidant properties suggest potential uses as a food additive or preservative to extend shelf life and maintain nutritional value .

Cosmetics: Skin Care Products

The antioxidant activity of 2,4,5-Trihydroxybenzaldehyde may be beneficial in skin care products. It could help protect the skin from oxidative damage and improve the overall appearance of the skin .

Analytical Chemistry: Chemical Analysis and Reagents

In analytical chemistry, 2,4,5-Trihydroxybenzaldehyde may serve as a reagent or a standard in various chemical analyses due to its well-defined properties, such as melting point and solubility .

Biotechnology: Bioactive Compound Synthesis

Lastly, in biotechnology, this compound’s ability to participate in the synthesis of bioactive molecules positions it as a valuable building block for developing new biotechnological tools and treatments .

Mechanism of Action

Target of Action

2,4,5-Trihydroxybenzaldehyde (2,4,5-THBA) is a tri-substituted benzaldehyde . It has been identified as one of the components in the ethyl acetate extract of Beta vulgaris var. cicla seeds It has been observed to have a significant impact on vascular cell apoptosis .

Mode of Action

It has been observed that 2,4,5-thba can effectively inhibit vascular cell apoptosis following oxygen-glucose deprivation/reperfusion (ogd/r) by maintaining mitochondrial membrane potential (mmp) and suppressing activation of the mitochondria-dependent caspase-9/3 apoptosis pathway .

Biochemical Pathways

Given its observed effects on vascular cell apoptosis, it is likely that it interacts with pathways related to cell survival and death, particularly those involving mitochondrial function and caspase activation .

Pharmacokinetics

Its physicochemical properties such as a molecular weight of 15412 and a predicted pKa of 7.41±0.23 may influence its bioavailability.

Result of Action

The molecular and cellular effects of 2,4,5-THBA’s action include its free radical-quenching ability, antioxidant bioactivity, and cytotoxicity . It has been observed to inhibit vascular cell apoptosis, maintain mitochondrial membrane potential, and suppress the activation of the mitochondria-dependent caspase-9/3 apoptosis pathway .

properties

IUPAC Name |

2,4,5-trihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-3-4-1-6(10)7(11)2-5(4)9/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCNWLVQSHZVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349164 | |

| Record name | 2,4,5-trihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trihydroxybenzaldehyde | |

CAS RN |

35094-87-2 | |

| Record name | 2,4,5-Trihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35094-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-trihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 2,4,5-trihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-Trihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

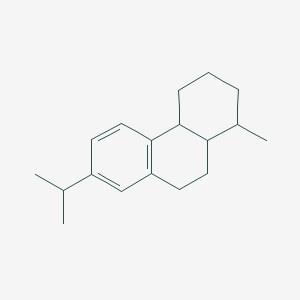

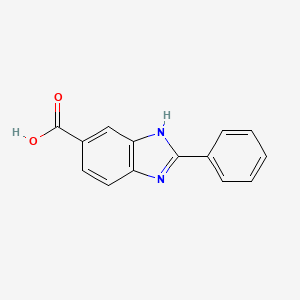

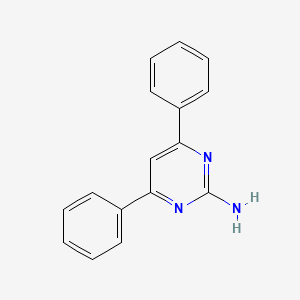

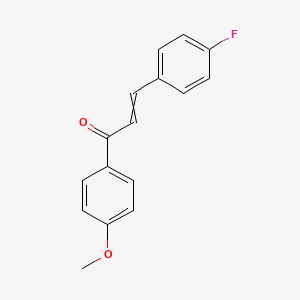

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the sources of 2,4,5-Trihydroxybenzaldehyde?

A1: 2,4,5-Trihydroxybenzaldehyde can be found in nature as a component of complex mixtures. For example, it has been identified in the antibiotic complex "cyathin" produced by the fungus Cyathus helenae []. It has also been isolated from the seeds of Beta vulgaris var. cicla, commonly known as Swiss chard [].

Q2: Does 2,4,5-Trihydroxybenzaldehyde exhibit antiproliferative activity?

A2: While 2,4,5-Trihydroxybenzaldehyde itself was identified in a fraction of Swiss chard seed extract with antiproliferative activity against colon cancer cells, it was not the most potent compound in the mixture []. Other flavonoids present, specifically xylosylvitexin, exhibited stronger antiproliferative effects.

Q3: Can 2,4,5-Trihydroxybenzaldehyde be degraded by sunlight?

A3: Research indicates that 2,4,5-Trihydroxybenzaldehyde is one of the major products identified during the photo-degradation of 2-Allylphenol in aqueous solutions exposed to UV light []. This suggests that 2,4,5-Trihydroxybenzaldehyde itself may be susceptible to further degradation under UV irradiation.

Q4: How is 2,4,5-Trihydroxybenzaldehyde used in organic synthesis?

A4: 2,4,5-Trihydroxybenzaldehyde serves as a valuable building block in organic synthesis. For instance, it can be used as a starting material to create chromenone-crown ethers []. These ethers possess unique fluorescence properties that change upon complexation with alkali metal ions, making them potential sensors for these ions.

Q5: Are there any studies on the environmental impact of 2,4,5-Trihydroxybenzaldehyde?

A5: While the provided research highlights the presence and potential applications of 2,4,5-Trihydroxybenzaldehyde, there is limited information on its environmental impact and degradation pathways [, , , ]. Further research is needed to understand its fate and effects in the environment fully.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)